
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, often involves the use of organolithium reagents . The reaction mixture is quenched with a molar equivalent of water to produce the dihydropyrimidine. This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a phenylethyl group attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, are known to undergo various chemical reactions. For instance, they can react with N-methylpiperazine through a highly regioselective process, favoring the formation of C-4 substituted products .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Structural Analysis
Research has focused on the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. These compounds are notable for their promising applications in medicine and nonlinear optics fields. Detailed studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have shown that these derivatives possess considerable nonlinear optical (NLO) character, making them suitable for optoelectronic applications. The research emphasizes the importance of these compounds in developing new materials with enhanced NLO properties (Hussain et al., 2020).
Synthesis and Characterization of Pyrimidine Derivatives
Novel synthetic routes have been explored for various pyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine. These studies involve the preparation of compounds that could serve as intermediates for further chemical transformations, potentially leading to substances with pharmacological properties. Such research underlines the versatility of pyrimidine derivatives in synthesizing new compounds with potential medicinal applications (Ogurtsov & Rakitin, 2021).
Medicinal Chemistry and Pharmacological Potential
Pyrimidine derivatives have been extensively studied for their medicinal chemistry applications, focusing on their role in biological processes and potential as analgesic and anti-inflammatory agents. The synthesis of novel pyrimidine derivatives and their pharmacological evaluations have revealed that certain modifications in the pyrimidine core can lead to improved anti-inflammatory and analgesic activities. These findings contribute to the ongoing search for new therapeutic agents (Muralidharan, James Raja, & Asha Deepti, 2019).
Supramolecular Chemistry and Co-crystal Formation
The design of co-crystals involving aminopyrimidines and various carboxylic acids, including derivatives of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine, has been a significant area of interest. These studies aim at understanding the supramolecular architectures formed through hydrogen bonding and other non-covalent interactions. The research highlights the potential of these co-crystals in forming stable structures with specific properties, paving the way for their application in material science and pharmaceutical formulation (Ebenezer, Muthiah, & Butcher, 2011).
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, there is interest in the development of new pyrimidine compounds with different biological profiles . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of future research .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the amino-terminal of newly synthesized proteins.
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function
Result of Action
Given its interaction with methionine aminopeptidase 1, it can be hypothesized that it may affect protein synthesis and processing at the cellular level .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAMNKOOMVIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




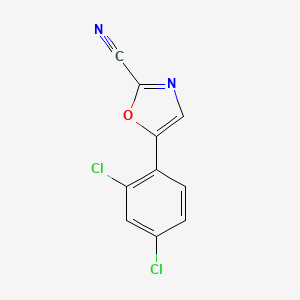
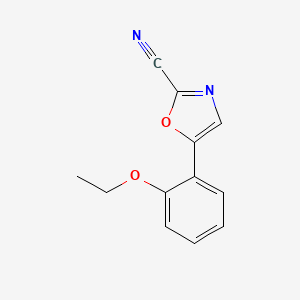

![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

![5-benzyl-2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479253.png)
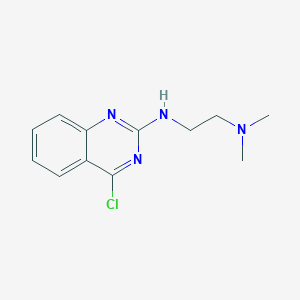

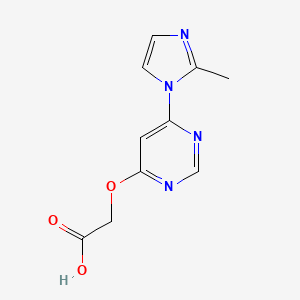
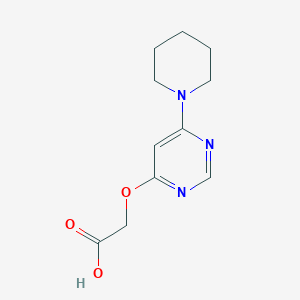
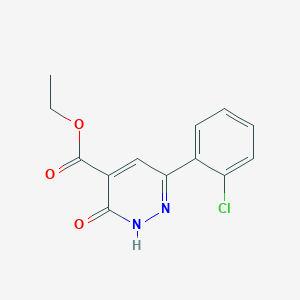

![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)